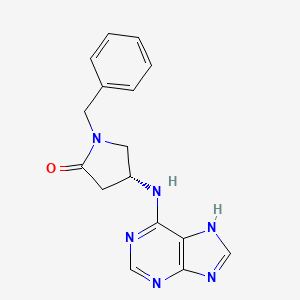
2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 3 positions and a 2-methyltetrazol-5-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Formation of the Benzamide Core: The benzamide core can be synthesized by the condensation of 2,3-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Coupling of the Tetrazole and Benzamide: The final step involves coupling the tetrazole ring with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Aminated derivatives of the benzamide.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of new materials with unique electronic and photophysical properties.
Biological Research: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical reactions, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
2,3-Dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar core structure but with methoxy groups instead of chlorine atoms.
Uniqueness
2,3-Dichloro-N-(2-methyltetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrazole ring also imparts unique properties, such as resistance to oxidation and potential for metal coordination .
Properties
IUPAC Name |
2,3-dichloro-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5O/c1-16-14-9(13-15-16)12-8(17)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIISWCXHDOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-Difluorophenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7650165.png)
![2-methoxy-N-(4-methoxycyclohexyl)-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B7650172.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)

![1-[(E)-3-phenylprop-2-enyl]-4-[[5-(4-propan-2-ylphenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7650191.png)





![N-[(1S)-1-(2-chlorophenyl)ethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxamide](/img/structure/B7650247.png)
![1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7650255.png)
![1-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-3-(2-pyridin-3-ylethyl)urea](/img/structure/B7650263.png)
![2-[[4-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanamine](/img/structure/B7650270.png)
